molecular formula C3H8N2O2 B3022484 Methyl 2-methylhydrazinecarboxylate CAS No. 31457-72-4

Methyl 2-methylhydrazinecarboxylate

Cat. No. B3022484
CAS RN: 31457-72-4
M. Wt: 104.11 g/mol
InChI Key: VGXZECGDNVDUKU-UHFFFAOYSA-N
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Description

Methyl 2-methylhydrazinecarboxylate is a chemical compound that is part of a broader class of hydrazine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The studies on related compounds have demonstrated a range of applications from serving as precursors for antiosteoarthritis drugs to exhibiting anticancer activity .

Synthesis Analysis

The synthesis of related hydrazinecarboxylate derivatives often involves multi-step reactions, starting from readily available substrates. For instance, a derivative was synthesized from saccharin sodium salt in five steps, highlighting the potential for complex synthetic routes leading to hydrazinecarboxylate compounds . Another study reported the synthesis of a compound through the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling, demonstrating the versatility of synthetic approaches .

Molecular Structure Analysis

The molecular structure of hydrazinecarboxylate derivatives is often elucidated using techniques such as X-ray diffraction, NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For example, the crystal and molecular structure of a related compound was determined to belong to the triclinic crystal system, providing insights into the geometric parameters that define these molecules . Gas phase electron diffraction studies have also been used to investigate the molecular structure of tetramethylhydrazine, revealing a mixture of gauche and trans conformations .

Chemical Reactions Analysis

Hydrazinecarboxylate derivatives can undergo various chemical reactions, including intramolecular azo coupling and condensation reactions. The regioselectivity and kinetic control of these reactions are often explored using computational methods such as DFT calculations . Additionally, the reactivity of these compounds can be influenced by the presence of directing groups, as seen in the C(sp3)-H activation process facilitated by acetohydrazone .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxylate derivatives are closely related to their molecular structure. Studies have shown that methylation can affect intermolecular interactions and lipophilicity, which are important factors in drug design . The electronic and vibrational properties of these compounds are typically investigated using spectroscopic and computational methods, providing a comprehensive understanding of their behavior . Non-linear optical (NLO) properties and molecular electrostatic potential (MEP) maps are also studied to assess the potential applications of these molecules in materials science .

Scientific Research Applications

1. Tumor Suppressor Gene Reactivation

Methyl 2-methylhydrazinecarboxylate-related compounds, like hydralazine, have been studied for their ability to demethylate and reactivate the expression of tumor suppressor genes. This is significant in the context of untreated cervical cancer, where such demethylating agents can influence DNA methylation and gene reactivation. This effect was observed without altering global DNA methylation, making it a focused approach in cancer treatment research (Zambrano et al., 2005).

2. Nucleic Acid Alkylation

Research has shown that derivatives of Methyl 2-methylhydrazinecarboxylate, such as 1,2-Dimethylhydrazine, can alkylate nucleic acids in vivo. This process is significant in understanding the carcinogenic nature of these compounds and their interaction with DNA, leading to potential insights into colon cancer mechanisms (Hawks & Magee, 1974).

3. Enzyme Inhibition for Clinical Applications

Novel inhibitors derived from benzohydrazides, which are structurally related to Methyl 2-methylhydrazinecarboxylate, have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes have numerous clinical applications, suggesting that derivatives of Methyl 2-methylhydrazinecarboxylate could be used in developing treatments for diseases like Alzheimer's (Houngbedji et al., 2023).

4. Antineoplastic Activity

Methyl 2-methylhydrazinecarboxylate and its derivatives have been explored as potential antineoplastic agents. Their mechanism involves functioning as biological methylating agents, showing significant activity against various rodent tumors. This research paves the way for developing new cancer therapies (Shyam et al., 1985).

Safety and Hazards

The safety data sheet for methyl hydrazinecarboxylate indicates that it is harmful if swallowed or in contact with skin . Another safety data sheet for a similar compound, methyl benzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life .

Relevant Papers There are several papers related to methyl 2-methylhydrazinecarboxylate. For instance, a paper discusses the complexes of chromium(III), manganese(II), and nickel(II) with methylhydrazinecarboxylate . Another paper discusses the effective methods for the synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases .

properties

IUPAC Name

methyl N-(methylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXZECGDNVDUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311831
Record name methyl 2-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31457-72-4
Record name Methyl 2-methylhydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31457-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 245874
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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